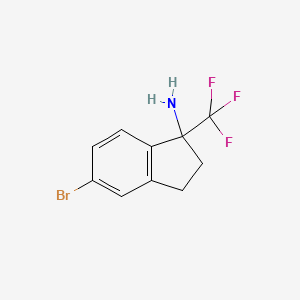
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol is a chemical compound with a complex structure that includes a benzodioxepin ring system
Preparation Methods
The synthesis of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin with propen-2-ol under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Scientific Research Applications
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
When compared to similar compounds, 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol stands out due to its unique structural features and reactivity. Similar compounds include:
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid: This compound shares a similar core structure but differs in its functional groups and reactivity.
6-chloro-3,4-dihydro-3-(2-norbornen-5-yl)-2H-1,2-4-benzothiadiazine-7: Another structurally related compound with different chemical properties and applications.
Properties
Molecular Formula |
C12H13ClO3 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H13ClO3/c13-10-7-9(3-1-4-14)8-11-12(10)16-6-2-5-15-11/h1,3,7-8,14H,2,4-6H2/b3-1+ |
InChI Key |
WXILTILINFZAOM-HNQUOIGGSA-N |
Isomeric SMILES |
C1COC2=C(C(=CC(=C2)/C=C/CO)Cl)OC1 |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)C=CCO)Cl)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)

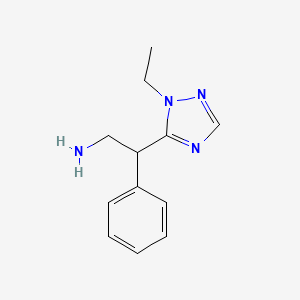
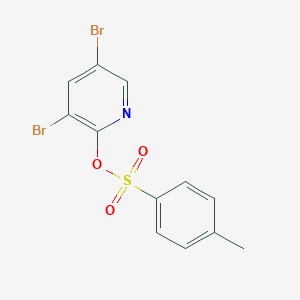

![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)
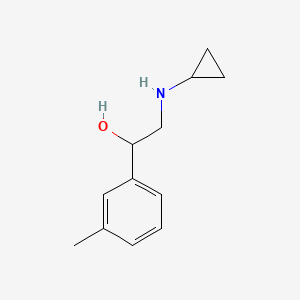
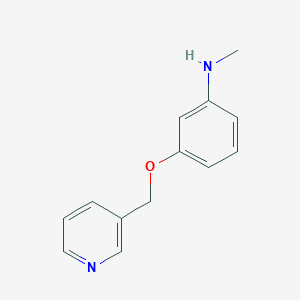
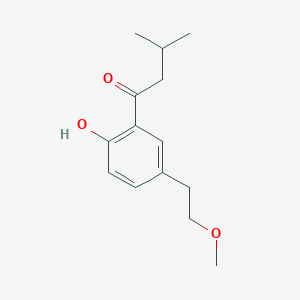
![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)
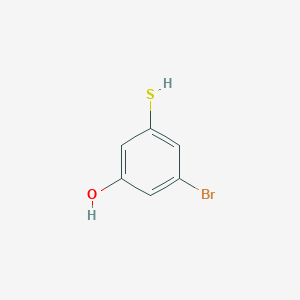
![2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)benzenesulfonyl fluoride](/img/structure/B13481799.png)

